

S1R Agonist 2 Hydrochloride: A Technical Guide to Oxidative Stress Reduction

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Compound of Interest

Compound Name: S1R agonist 2 hydrochloride

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Abstract

The Sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a multitude of neurological and degenerative diseases, where oxidative stress is a key pathological component. S1R agonists, by modulating intracellular signaling pathways, offer a promising strategy to mitigate cellular damage induced by reactive oxygen species (ROS). This technical guide provides an in-depth overview of **S1R agonist 2 hydrochloride**, a potent and selective S1R agonist, and its potential for oxidative stress reduction. Due to the limited availability of specific quantitative data for **S1R agonist 2 hydrochloride**, this guide will also leverage data from the well-characterized S1R agonist PRE-084 to illustrate the mechanistic principles and experimental methodologies.

Introduction to the Sigma-1 Receptor and Oxidative Stress

The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).^[1] This strategic localization allows it to play a crucial role in regulating cellular stress responses. Under conditions of oxidative stress, S1R activation has been shown to be neuroprotective by modulating calcium homeostasis, inhibiting pro-inflammatory cytokine production, and reducing the accumulation of reactive oxygen species (ROS).^[1] S1R agonism can enhance cell survival

by supporting mitochondrial function and activating endogenous antioxidant defense mechanisms.^{[2][3]}

S1R Agonist 2 Hydrochloride: A Profile

S1R agonist 2, chemically known as 4-benzyl-1-(3-phenoxypropyl)piperidine, is a high-affinity S1R agonist. Its hydrochloride salt form is utilized for research purposes.

Binding Affinity

Quantitative data on the binding affinity of S1R agonist 2 highlights its selectivity for the Sigma-1 receptor over the Sigma-2 receptor (S2R).

Compound	Target	Ki (nM)
S1R agonist 2	S1R	1.1
S2R	88	

Table 1: Binding affinities (Ki) of S1R agonist 2 for Sigma-1 and Sigma-2 receptors.

Preclinical Evidence of Neuroprotection

Preclinical studies have demonstrated the neuroprotective effects of S1R agonist 2 in cellular models of neurotoxicity, which are often associated with oxidative stress.

Cell Line	Insult	S1R Agonist 2 Concentration	Observed Effect
SH-SY5Y	Rotenone	1 µM	Significant prevention of cell damage
SH-SY5Y	NMDA	0.1-5 µM	Neuroprotective effect

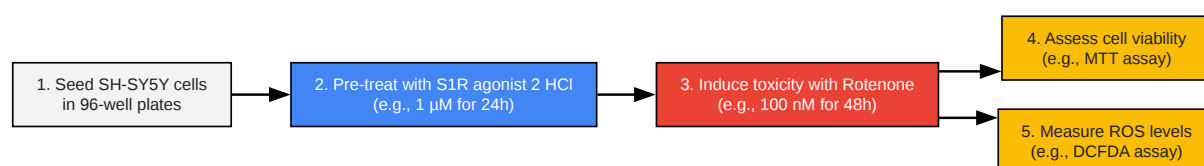
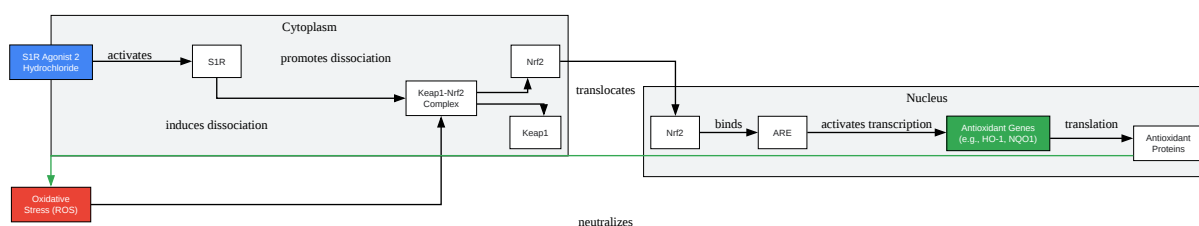
Table 2: Neuroprotective effects of S1R agonist 2 in in-vitro models.

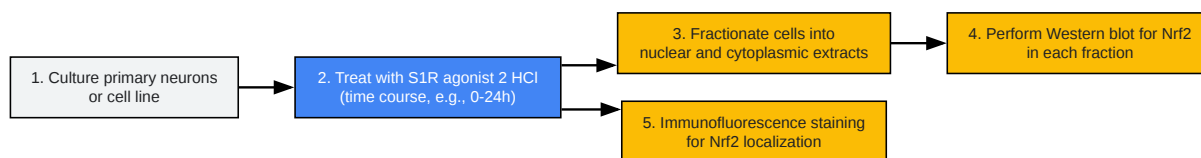
Mechanism of Action in Oxidative Stress Reduction: Insights from PRE-084

Due to the limited specific data on the signaling pathways of **S1R agonist 2 hydrochloride**, we will examine the well-established mechanisms of another potent S1R agonist, PRE-084 (2-(4-morpholinethyl) 1-phenylcyclohexanecarboxylate hydrochloride), to infer the likely pathways. A key mechanism by which S1R agonists combat oxidative stress is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4]

The Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon activation by S1R agonists, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent protein expression. This enhances the cell's capacity to neutralize ROS.[4]





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